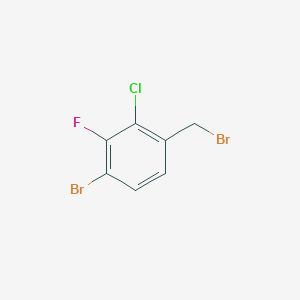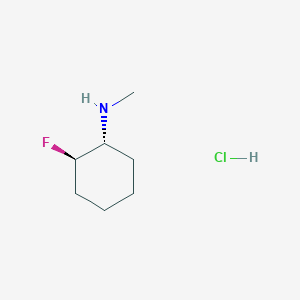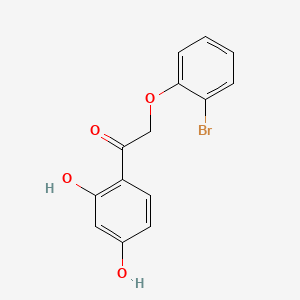
2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone, also known as BDP-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BDP-1 is a synthetic compound that is derived from phenol and ethanone, and it has been shown to possess a wide range of biological activities that make it a promising candidate for various therapeutic interventions.
Aplicaciones Científicas De Investigación
Environmental Concentrations and Toxicology
Studies have highlighted the environmental presence and toxicological impacts of related bromophenols, indicating their occurrence as intermediates in the synthesis of brominated flame retardants and their ubiquity in both abiotic and biotic environments. Such compounds, due to their various sources, are found universally in the environment, emphasizing the need for further research into their toxicokinetics and toxicodynamics (Koch & Sures, 2018).
Fluorescent Chemosensors
Research on compounds structurally related to 2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has led to the development of fluorescent chemosensors. These chemosensors, based on derivatives like 4-methyl-2,6-diformylphenol, have demonstrated the capability to detect various analytes with high selectivity and sensitivity, showcasing the potential of such compounds in analytical chemistry (Roy, 2021).
Novel Brominated Flame Retardants
The review on novel brominated flame retardants (NBFRs) includes analysis of their occurrence in indoor air, dust, consumer goods, and food. It underscores the continued research necessity on their occurrence, environmental fate, and toxicity, especially considering the increasing application of NBFRs following restrictions on polybrominated diphenyl ethers (PBDEs) (Zuiderveen, Slootweg, & de Boer, 2020).
Advanced Oxidation Processes for Drug Degradation
In the context of environmental pollution, advanced oxidation processes (AOPs) have been used to degrade recalcitrant compounds like acetaminophen from aqueous mediums. This research points to the generation of various by-products, their biotoxicity, and proposed degradation pathways, highlighting the importance of such methodologies in mitigating environmental pollution (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Hydroxycoumarin Chemistry
The review on hydroxycoumarin chemistry, including synthesis, acylation, and photochemical properties, demonstrates the significant role of these compounds in organic synthesis and their potential in creating new materials with advanced functionalities (Yoda et al., 2019).
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4/c15-11-3-1-2-4-14(11)19-8-13(18)10-6-5-9(16)7-12(10)17/h1-7,16-17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDWVJINSMJWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

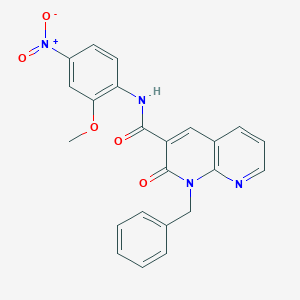
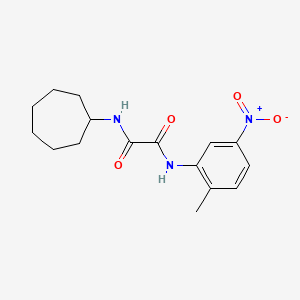
![3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol](/img/structure/B3015791.png)
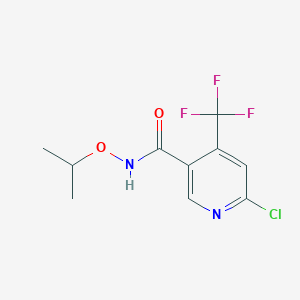
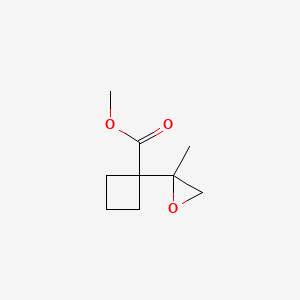
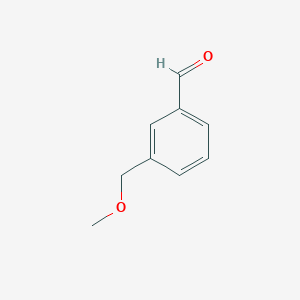
![2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B3015798.png)
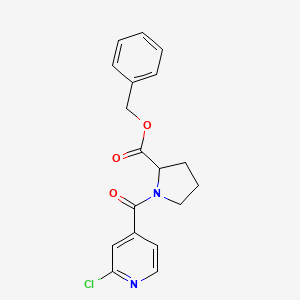
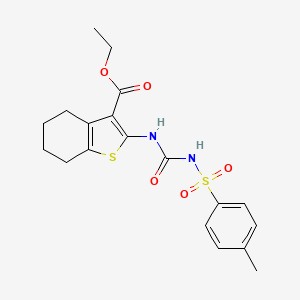
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3015803.png)
![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015804.png)
![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B3015808.png)
